
2,2-Difluoro-3-hydroxy-3,4,4-trimethylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-3-hydroxy-3,4,4-trimethylpentanoic acid is an organic compound with the molecular formula C8H14F2O3 This compound is characterized by the presence of two fluorine atoms, a hydroxyl group, and a trimethylpentanoic acid backbone
Preparation Methods
The synthesis of 2,2-Difluoro-3-hydroxy-3,4,4-trimethylpentanoic acid involves several steps. One common synthetic route includes the fluorination of a precursor compound followed by hydroxylation. The reaction conditions typically involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) and hydroxylating agents like hydrogen peroxide or osmium tetroxide. Industrial production methods may involve more scalable processes, but specific details are often proprietary and not publicly disclosed .
Chemical Reactions Analysis
2,2-Difluoro-3-hydroxy-3,4,4-trimethylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium iodide in acetone or potassium fluoride in dimethyl sulfoxide.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,2-Difluoro-3-hydroxy-3,4,4-trimethylpentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-3-hydroxy-3,4,4-trimethylpentanoic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The hydroxyl group can form hydrogen bonds with proteins and enzymes, influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2,2-Difluoro-3-hydroxy-3,4,4-trimethylpentanoic acid can be compared with similar compounds such as:
2,2-Difluoro-3-hydroxy-4-methylpentanoic acid: This compound has a similar structure but with a different substitution pattern on the pentanoic acid backbone.
2,3-Difluoro-4-(trifluoromethyl)benzoic acid: Another fluorinated compound with different functional groups and applications.
2,4-Difluoro-3-(hydroxymethyl)phenylboronic acid: A compound with similar fluorine and hydroxyl functionalities but a different core structure.
Properties
Molecular Formula |
C8H14F2O3 |
|---|---|
Molecular Weight |
196.19 g/mol |
IUPAC Name |
2,2-difluoro-3-hydroxy-3,4,4-trimethylpentanoic acid |
InChI |
InChI=1S/C8H14F2O3/c1-6(2,3)7(4,13)8(9,10)5(11)12/h13H,1-4H3,(H,11,12) |
InChI Key |
OHWLECKBXNQFDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C)(C(C(=O)O)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(Butan-2-yl)amino]methyl}-6-methoxyphenol](/img/structure/B13252322.png)
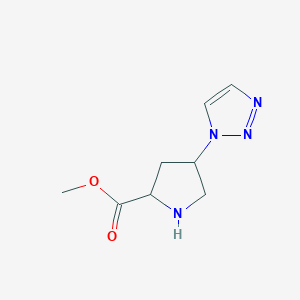

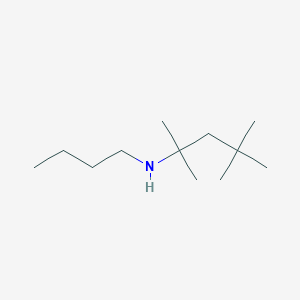
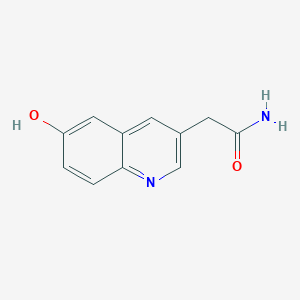
![1-(1-Methyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonane](/img/structure/B13252340.png)

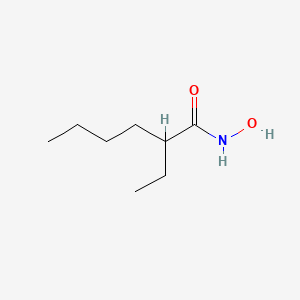
![3-(Dimethylamino)-1-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B13252345.png)
![2-[(4-Iodophenyl)methanesulfonyl]ethan-1-amine](/img/structure/B13252346.png)


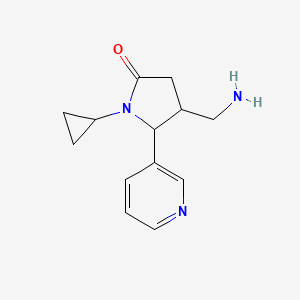
![1-(Thiophen-3-yl)-2-azaspiro[3.3]heptane](/img/structure/B13252368.png)
